G₂-M Phase Cell Cycle Arrest: Quantitative Comparison of Topoisomerase II Inhibitor 20 Against Untreated Control in Leukemia SR Cells
Topoisomerase II inhibitor 20 induces a marked accumulation of cells in the G₂-M phase of the cell cycle relative to untreated control cells. At a concentration of 1.90 µM administered for 24 hours to leukemia SR cells, the compound caused 49.26% of the cell population to reside in the G₂-M phase, compared to 5.25% in untreated control cells . This represents a 9.4-fold increase in the G₂-M population, consistent with topoisomerase II inhibition-mediated cell cycle disruption prior to mitosis.
| Evidence Dimension | Percentage of cells in G₂-M phase |
|---|---|
| Target Compound Data | 49.26% |
| Comparator Or Baseline | Untreated control: 5.25% |
| Quantified Difference | 44.01 percentage-point increase (9.4-fold change) |
| Conditions | Leukemia SR cells; 1.90 µM compound concentration; 24-hour incubation |
Why This Matters
The magnitude of G₂-M arrest is a direct pharmacodynamic readout of topoisomerase II inhibition; robust arrest at this concentration supports the compound's utility as a positive control in cell cycle checkpoint studies.
